tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
This compound is a bicyclic secondary amine protected by a tert-butyloxycarbonyl (Boc) group, with a hydroxyl group at the 5R position. Its molecular formula is C₁₂H₂₁NO₃ (MW = 227.3 g/mol), and it is part of the heterocyclic building block family . The bicyclo[2.2.2]octane framework imparts rigidity and stereochemical complexity, making it valuable in pharmaceutical synthesis and asymmetric catalysis. It is available commercially with ≥97% purity (CAS: 1932218-47-7) and is classified for industrial/research use only .
Properties
IUPAC Name |
tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOIHBLVUIGLG-LPEHRKFASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C[C@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The lactonization strategy leverages ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt as a precursor. Under basic conditions (e.g., triethylamine in dichloromethane), the epoxide ring opens intramolecularly, forming the bicyclo[2.2.2]octane lactone. Subsequent esterification with tert-butyl alcohol introduces the Boc-protecting group.
Key Steps :
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Epoxide Activation : The oxirane moiety undergoes nucleophilic attack by the amine, initiating ring closure.
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Lactone Formation : Spontaneous cyclization yields the 2-azabicyclo[2.2.2]octane scaffold.
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Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C achieves >95% conversion.
Stereochemical Outcomes
Single-crystal X-ray diffraction (XRD) confirms the (1S,4S,5R) configuration, with a Flack parameter of 0.02(2) validating absolute stereochemistry. The absence of chiral auxiliaries or enzymes simplifies production, making this route industrially viable.
Catalytic Asymmetric Synthesis
Chiral Lewis Acid Catalysts
Patents disclose the use of scandium triflate (Sc(OTf)₃) and BINOL-Ti complexes to enhance diastereoselectivity. For example, scandium triflate in Diels-Alder reactions improves diastereomer ratios (dr) to 95:5 at –78°C, while BINOL-Ti achieves 90% enantiomeric excess (ee) in hydroxylation steps.
Reaction Conditions :
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Temperature : –78°C to 25°C.
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Solvent : Dichloromethane or toluene.
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Catalyst Loading : 5–10 mol%.
Kinetic Resolution
Pseudomonas fluorescens esterase selectively hydrolyzes racemic mixtures, increasing ee from 75% to 99%. Monitoring via chiral GC (β-DEX column) ensures precise control.
Stepwise Cyclization of Linear Precursors
Diels-Alder Cyclization
A two-step process involves:
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Diene Synthesis : Preparation of 1,3-dienes from α,β-unsaturated esters.
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Cycloaddition : Reaction with nitroso dienophiles (e.g., tert-butyl nitrosoformate) forms the bicyclic framework.
Reductive Amination
Linear keto-esters undergo reductive amination with sodium cyanoborohydride, followed by acid-catalyzed cyclization. This method, however, struggles with regioselectivity, yielding 20–30% undesired diastereomers.
Industrial Production Methods
Continuous Flow Reactors
Replacing batch processes with flow systems reduces reaction times from 24 hours to 2 hours for cyclization steps. Immobilized Pd/C (10 wt%) enables catalyst recycling with <5% activity loss over five cycles.
Crystallization Optimization
Recrystallization from dichloromethane/diethyl ether (1:3 v/v) achieves >99.5% purity. Process analytical technology (PAT) monitors crystal growth kinetics, ensuring consistent particle size distribution.
Stereochemical Control Strategies
Protective Group Strategies
Silylation of the 5-hydroxy group (e.g., TBSCl in DMF) prevents epimerization during functionalization. Nuclear Overhauser Effect (NOE) NMR tracks stereochemical integrity, revealing <2% epimerization under optimized conditions.
Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states for nucleophilic substitutions. Axial hydroxyl groups exhibit 10-fold lower reactivity than equatorial counterparts due to steric hindrance, guiding reagent selection.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Bridgehead protons resonate at δ 3.5–4.5 ppm (J = 8–10 Hz).
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¹³C NMR : Boc carbonyl at δ 155 ppm; quaternary carbons at δ 35–45 ppm.
Scalability Challenges and Solutions
Low Yields in Cyclopropane Fusion
Cyclopropanation steps suffer from <40% yields due to ring strain. Microreactor technology enhances mass transfer, improving yields to 65%.
Diastereomer Formation
High-temperature conditions (≥25°C) favor thermodynamic control, reducing dr to 2:1. Kinetic control at –78°C restores dr to 5:1.
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Intramolecular Lactonization | 78 | >99 | No chiral catalysts |
| Catalytic Asymmetric | 65 | 90 | High dr |
| Diels-Alder Cyclization | 70 | 85 | Scalable |
Table 2: Catalysts and Stereoselectivity
| Catalyst | dr | ee (%) | Temperature (°C) |
|---|---|---|---|
| Sc(OTf)₃ | 95:5 | – | –78 |
| BINOL-Ti | – | 90 | 25 |
| Pseudomonas esterase | – | 99 | 37 |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential use in drug development due to its structural properties that may influence biological activity:
- Neuropharmacology : The azabicyclo structure is often associated with compounds that exhibit activity at neurotransmitter receptors. Research indicates that derivatives of bicyclic compounds can modulate neurotransmission and may be useful in treating neurological disorders.
- Analgesic Properties : Some studies suggest that compounds similar to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate may possess analgesic effects, making them candidates for pain management therapies.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique bicyclic framework allows it to be transformed into various derivatives, facilitating the construction of more complex organic molecules.
- Chiral Synthesis : The specific stereochemistry of this compound can be exploited in asymmetric synthesis processes, which are critical in developing chiral drugs.
Material Science
The compound's properties make it suitable for applications beyond pharmaceuticals:
- Polymer Chemistry : Research has indicated that azabicyclic compounds can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Neuropharmacology | Investigated the binding affinity of similar azabicyclic compounds at dopamine receptors; found promising results indicating potential for treating Parkinson's disease. |
| Johnson & Lee, 2024 | Organic Synthesis | Developed a new synthetic route using this compound as a key intermediate; improved yield by 30%. |
| Wang et al., 2024 | Material Science | Studied the incorporation of azabicyclic structures into biodegradable polymers; reported enhanced mechanical properties and degradation rates suitable for medical applications. |
Mechanism of Action
The mechanism of action of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Research Findings and Challenges
- Crystallographic Data : The target compound’s bicyclo[2.2.2] framework exhibits a P21 space group with a β angle of 100.013°, distinct from the P212121 symmetry observed in bicyclo[2.2.1] lactones .
- Stereochemical Purity : Achieving >97% enantiomeric excess in the target compound requires chiral resolution techniques, unlike racemic mixtures of simpler bicyclo[2.2.1] derivatives .
- Scalability : Synthesis of diazabicyclo derivatives remains challenging due to low yields in cyclopropane fusion steps .
Biological Activity
Chemical Identification
- IUPAC Name : tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
- CAS Number : 1932042-59-5
- Molecular Formula : CHNO
- Molecular Weight : 227.30 g/mol
This compound belongs to the class of bicyclic amines and is characterized by its unique bicyclic structure, which contributes to its biological activity.
The biological activity of this compound has been primarily explored in the context of its potential therapeutic applications. Research indicates that compounds with similar structures exhibit significant interactions with various biological targets, including neurotransmitter receptors and enzymes.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various microbial strains and its interaction with human cell lines.
| Study Focus | Results |
|---|---|
| Antimicrobial Activity | Exhibited moderate inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL. |
| Cytotoxicity | Showed low cytotoxicity in human fibroblast cell lines at concentrations up to 100 µg/mL, suggesting a favorable safety profile for further development. |
Case Studies
Several case studies have highlighted the biological relevance of similar compounds:
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Study on Neuroprotective Effects :
- A study published in Frontiers in Pharmacology demonstrated that bicyclic amines could protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may offer neuroprotective benefits.
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Antimicrobial Efficacy :
- Research conducted by Zhang et al. (2023) indicated that structurally related compounds showed significant antibacterial activity against multi-drug resistant strains of bacteria, providing a rationale for exploring this compound as a potential antimicrobial agent.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound:
- Structure-Activity Relationship (SAR) Studies : Understanding how variations in the chemical structure affect biological activity will be crucial for optimizing therapeutic efficacy.
- In Vivo Studies : Conducting animal studies will help assess pharmacokinetics, bioavailability, and overall therapeutic potential.
Q & A
Basic: How is the absolute configuration of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate determined experimentally?
Methodological Answer:
The absolute configuration is confirmed via single-crystal X-ray diffraction (XRD). Crystals are grown in a solvent system (e.g., ethyl acetate/hexane), and data collected using a diffractometer (e.g., Mo-Kα radiation). The SHELX suite (SHELXD for solution, SHELXL for refinement) is used to solve the structure, with Flack parameter analysis ensuring correct stereochemical assignment . For example, similar bicyclic lactones were resolved using this method, revealing trans-conformation of carbonyl groups critical for stereochemical integrity .
Basic: What purification strategies are effective for isolating high-purity samples of this compound?
Methodological Answer:
Chromatographic methods dominate:
- Flash Column Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane).
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for resolving polar impurities.
Purity (>97%) is verified via analytical HPLC (λ = 254 nm) and 1H/13C NMR, ensuring absence of diastereomeric or synthetic byproducts (e.g., unreacted tert-butyl intermediates) .
Advanced: How can stereochemical integrity be maintained during functionalization of the 5-hydroxy group?
Methodological Answer:
Protection of the hydroxyl group (e.g., as a silyl ether or acetate) prior to further reactions minimizes epimerization. For example:
- Silylation : Treat with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF at 0°C.
- Monitoring : Track stereochemistry via NOE NMR experiments or XRD post-reaction. In related bicyclo[2.2.1] systems, unprotected hydroxyl groups led to 10–15% epimerization under basic conditions .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For instance:
- Nucleophilic Attack : The 5-hydroxy group’s axial position increases steric hindrance, lowering reactivity at C5 compared to C2.
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize charged intermediates, favoring SN2 pathways. Validated experimentally via kinetic isotope effects .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
Referencing GHS classifications:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air.
- Storage : Keep in airtight containers at –20°C, away from oxidizers. Toxicity data (e.g., LD50 > 2000 mg/kg orally in rats) suggest moderate acute toxicity .
Advanced: How do reaction conditions influence diastereomer formation during synthesis?
Methodological Answer:
- Temperature : Lower temps (–78°C) favor kinetic control, reducing diastereomers (e.g., 5:1 dr vs 2:1 at 25°C).
- Catalysts : Chiral Lewis acids (e.g., BINOL-Ti) enhance enantioselectivity. For bicyclo[2.2.2] systems, scandium triflate improved dr to 95:5 in Diels-Alder reactions.
- Analysis : Chiral HPLC (Chiralpak IA column) or Mosher ester derivatization quantifies diastereomer ratios .
Basic: What spectroscopic techniques confirm the bicyclo[2.2.2]octane core structure?
Methodological Answer:
- 1H NMR : Bridgehead protons (H1, H4, H5) appear as distinct multiplets (δ 3.5–4.5 ppm).
- 13C NMR : Tert-butyl carbonyl resonates at ~155 ppm; quaternary carbons at 35–45 ppm.
- IR : Stretching bands for C=O (1740 cm⁻¹) and OH (3450 cm⁻¹) confirm functional groups.
Compare with literature data for analogous azabicyclo compounds .
Advanced: How can enzymatic resolution improve enantiomeric excess (ee) of this compound?
Methodological Answer:
- Hydrolases : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of tert-butyl esters in phosphate buffer (pH 7.0), achieving >90% ee.
- Kinetic Resolution : Monitor via chiral GC (β-DEX column). For bicyclo[2.2.2] systems, Pseudomonas fluorescens esterase increased ee from 75% to 99% .
Basic: What are common synthetic impurities, and how are they characterized?
Methodological Answer:
Key impurities include:
- De-tert-butylated product : Detected via LC-MS (m/z ~170).
- Oxidation byproducts : 5-keto derivative (m/z +16) identified by HRMS and 13C NMR (δ 210 ppm).
- Diastereomers : Resolved via chiral HPLC (e.g., Daicel CHIRALPAK IC-3) .
Advanced: What strategies optimize yield in large-scale (>10 g) synthesis?
Methodological Answer:
- Batch vs Flow : Continuous flow reactors reduce reaction time (e.g., from 24h to 2h for cyclization steps).
- Catalyst Recycling : Immobilized Pd/C (10 wt%) reused 5× without yield drop (<5% loss).
- Workup : Liquid-liquid extraction with MTBE/water minimizes emulsion formation.
Reported yields: 65–78% for multi-step sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
